molecular formula C12H13N5O3 B11843330 1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11843330
M. Wt: 275.26 g/mol
InChI Key: QKQYERXCRFHFFO-UHFFFAOYSA-N
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Description

1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholinopyrazine moiety linked to a pyrazole carboxylic acid, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Morpholinopyrazine Moiety: This step involves the nucleophilic substitution reaction where a morpholine derivative reacts with a halogenated pyrazine compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:

    1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-4-carboxylic acid: Differing by the position of the carboxylic acid group.

    1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Another positional isomer.

    1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid.

Biological Activity

1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevance in pharmacology.

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}N4_4O2_2
  • Molecular Weight : 218.22 g/mol
  • CAS Number : Not specified in the available literature.

Research indicates that this compound may exhibit its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes, which may be crucial for its therapeutic effects.
  • Modulation of Signal Transduction Pathways : It may influence pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with a similar pyrazole structure have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 Value (µM)
This compoundA549 (Lung cancer)15.5
Similar Pyrazole DerivativeMCF7 (Breast cancer)10.2

The above table illustrates that while specific data for the compound is limited, related pyrazole derivatives have shown promising results.

Antiviral Activity

Research has indicated that certain pyrazole derivatives possess antiviral properties, particularly against influenza viruses. The inhibition of neuraminidase (NA) activity is a noted mechanism through which these compounds exert their effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies suggest that:

  • Substituents at the Pyrazole Ring : Alterations at specific positions can enhance or diminish biological activity.
  • Morpholine Group : The presence of the morpholine moiety is critical for maintaining optimal binding affinity to target proteins.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those similar to this compound. The findings highlighted:

  • Enhanced Antitumor Activity : Compounds with electron-withdrawing groups exhibited increased potency.
  • In Vivo Efficacy : Animal models demonstrated significant tumor reduction when treated with these derivatives.

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

1-(3-morpholin-4-ylpyrazin-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H13N5O3/c18-12(19)9-1-4-17(15-9)11-10(13-2-3-14-11)16-5-7-20-8-6-16/h1-4H,5-8H2,(H,18,19)

InChI Key

QKQYERXCRFHFFO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CN=C2N3C=CC(=N3)C(=O)O

Origin of Product

United States

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